N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

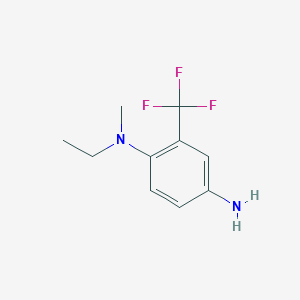

N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic diamine with a molecular formula of C₁₀H₁₃F₃N₂ and a molecular weight of 224.22 g/mol. Its structure consists of a benzene ring substituted at the 1,4-positions with amine groups. The N1-position (1,4-diamine) is asymmetrically substituted with ethyl (-CH₂CH₃) and methyl (-CH₃) groups, while the 2-position bears a trifluoromethyl (-CF₃) group. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

1-N-ethyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-3-15(2)9-5-4-7(14)6-8(9)10(11,12)13/h4-6H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOSYNYZDARHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the following steps:

Nitration: The starting material, 2-(trifluoromethyl)benzene, undergoes nitration to introduce nitro groups at the 1 and 4 positions of the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or iron and hydrochloric acid.

Ethyl and Methyl Substitution: The amino groups are subsequently alkylated using ethyl and methyl halides (e.g., ethyl iodide and methyl iodide) in the presence of a base (e.g., potassium carbonate).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be further reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitrous acid may be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Nitroso derivatives, nitro compounds.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine to other benzene-1,4-diamine derivatives are summarized below. Key differences lie in the substituents on the N1-amine and the position of the -CF₃ group, which influence physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Benzene-1,4-diamine Derivatives

Key Findings:

Substituent Effects on Lipophilicity :

- Bulky alkyl/aryl groups (e.g., benzyl in ) increase lipophilicity, enhancing membrane permeability in drug candidates.

- Shorter chains (e.g., dimethyl in ) reduce molecular weight, favoring applications in volatile intermediates.

Electronic Properties :

- The -CF₃ group at position 2 stabilizes the aromatic ring via electron-withdrawing effects, making the compound resistant to oxidative degradation .

- Trifluoroethyl substituents (as in ) further amplify electron withdrawal, altering reactivity in electrophilic substitution reactions.

Biological Activity: Derivatives like N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine () are explored as kinase inhibitors due to their ability to bind hydrophobic enzyme pockets.

Synthetic Utility :

- Asymmetric substitution (ethyl + methyl) in the target compound allows regioselective functionalization, a critical feature in multi-step syntheses .

Research Implications

The diversity of benzene-1,4-diamine derivatives underscores their versatility in drug design, materials science, and agrochemistry. The trifluoromethyl group’s role in enhancing stability and bioavailability makes these compounds particularly valuable. Future studies should focus on:

Biological Activity

N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of aromatic amines characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The structure can be represented as follows:

This compound's unique trifluoromethyl substituent enhances lipophilicity and metabolic stability, potentially leading to improved interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Using alkyl halides to introduce ethyl and methyl groups onto the nitrogen atoms.

- Substitution Reactions : The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution or other fluorination techniques.

These synthetic routes are crucial in optimizing yield and purity for further biological testing.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinities to various biological targets. The electronic properties of the trifluoromethyl group can modulate the compound's interaction with enzymes or receptors, potentially leading to therapeutic effects.

Pharmacological Studies

Several studies have assessed the pharmacological potential of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : In vitro assays have indicated that it may inhibit the proliferation of cancer cell lines, showing promise as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, which could be beneficial in treating conditions such as cancer or bacterial infections.

Case Studies

A recent study evaluated the efficacy of this compound in a model organism:

- Study Design : Mice were administered varying doses of the compound to assess its effects on tumor growth.

- Results : The compound significantly reduced tumor size compared to control groups, indicating potential as an anticancer therapeutic.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a summary table:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-Methyl-N1-(trifluoromethyl)benzene-1,2-diamine | Contains trifluoromethyl and amine groups | Moderate antimicrobial activity |

| N,N-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine | Similar amine structure | Potential anticancer effects |

| N,N-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | Dimethyl substitution | Lower bioactivity compared to ethyl variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.